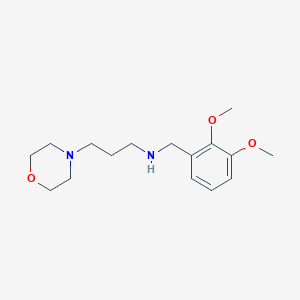
(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a useful research compound. Its molecular formula is C16H26N2O3 and its molecular weight is 294.39g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Applications
The chemical structure of "(2,3-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine" suggests it possesses several key features: benzyl and morpholinyl groups, dimethoxy substitution, and an amine functionality. These structural elements are commonly found in compounds of interest for various applications, including medicinal chemistry, catalysis, and materials science.
Medicinal Chemistry and Pharmacology
Compounds containing morpholine rings and benzyl amines are widely studied in medicinal chemistry for their pharmacological properties. The morpholine ring, a six-membered heterocycle containing an oxygen atom and a nitrogen atom, is a common motif in drug molecules due to its favorable interactions with biological targets. Similarly, benzyl amines are pivotal in medicinal chemistry, serving as building blocks for the synthesis of various therapeutic agents.
Benzoxazoles and Benzothiazoles : The presence of dimethoxy-benzyl groups hints at the potential for synthesizing benzoxazoles and benzothiazoles, which are crucial in drug discovery. These heterocycles are known for their antimicrobial, anticancer, and anti-inflammatory properties. Studies on benzoxazoles and benzothiazoles highlight their significant role in developing new therapeutic agents due to their diverse biological activities (Boča, Jameson, & Linert, 2011).
Central Nervous System (CNS) Agents : The structural features of this compound suggest potential activity on the CNS. Heterocyclic compounds with amines, especially those with morpholine rings, have been explored for their CNS activity. Such compounds are investigated for treating various CNS disorders, including depression, anxiety, and schizophrenia (Saganuwan, 2017).
Catalysis and Material Science
Metalloporphyrin Catalysts : The amine functionality in the compound could be leveraged in catalysis, particularly in metalloporphyrin-catalyzed reactions. These catalysts are employed in selective functionalization of C-H bonds, a critical transformation in organic synthesis and industrial chemistry. Metalloporphyrin catalysts enable hydroxylation, amination, and carbenoid insertion reactions with high selectivity and efficiency (Che et al., 2011).
Photocatalytic Applications : Compounds with benzyl and morpholinyl groups could find applications in materials science, especially in the design of photocatalysts. Photocatalytic degradation of pollutants is a growing field aiming at environmental sustainability. The structural motifs present in this compound could influence the development of new photocatalysts for water purification and the degradation of organic pollutants (Pichat, 1997).
Propriétés
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-19-15-6-3-5-14(16(15)20-2)13-17-7-4-8-18-9-11-21-12-10-18/h3,5-6,17H,4,7-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLMZBLSLLSREM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
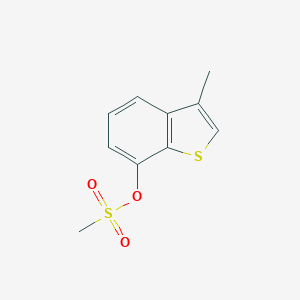
![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
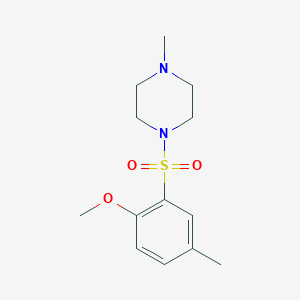


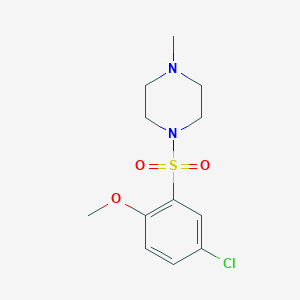

amine](/img/structure/B511365.png)
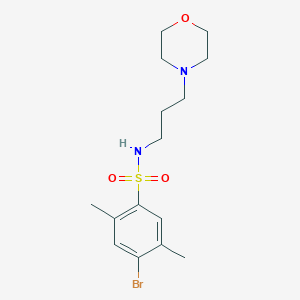
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)
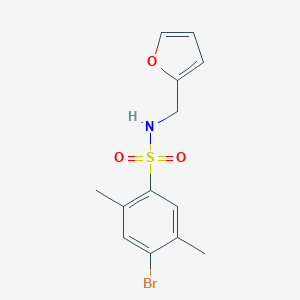
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)
![2-({[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)benzoic acid](/img/structure/B511373.png)
